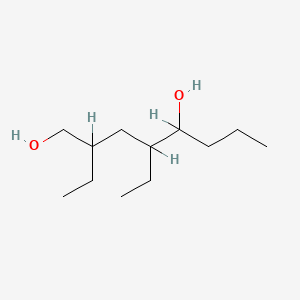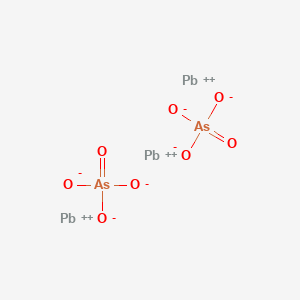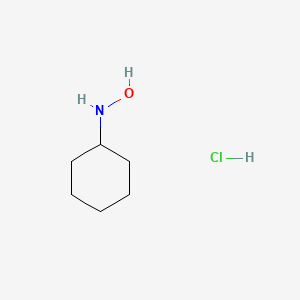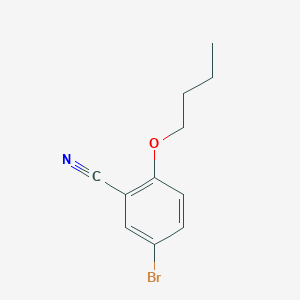
3-Ethoxyphenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxyphenylacetonitrile is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Ethoxyphenylacetonitrile consists of a nitrile group (-C≡N) attached to an ethoxyphenyl group . The InChI string representation of its structure is InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3 .Wissenschaftliche Forschungsanwendungen
-
Application of conductive poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) polymers in potential biomedical engineering
- Summary : PEDOT:PSS, a biocompatible conductive polymer, is being researched for use as nano-bio interfaces for medical applications such as nucleic acid detection, controlled release of neuron growth factor, and guided cell growth .
- Methods : The polymer is used in various fields, including biomedicine and biotechnology due to its properties of high electrical conductivity and chemical stability .
- Results : The review focuses on the recent advances of conductive polymers, specifically, PEDOT:PSS aiming towards Tissue Engineering, photovoltaic devices and biosensor applications .
-
Application of conducting micelles self-assembled from commercial poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) and chitosan for electrochemical biosensor
- Summary : A novel kind of biocompatible conducting micelles self-assembled from commercial poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) and chitosan (CS) via electrostatic interaction was used to provide a platform for fabricating high sensitive biosensor .
- Methods : The micelles with nanostructure on the electrode can facilitate the immobilization of enzyme due to the large surface to volume ratio .
- Results : These advantages endowed the biosensor with high sensitivity for H2O2 detection .
-
Application of Acetonitrile in Organic Synthesis
- Summary : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Methods : In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- Results : This review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .
-
Stimulation of Plant Growth by (3-Methoxyphenyl)acetonitrile
- Summary : (3-Methoxyphenyl)acetonitrile (3-MPAN) is a biologically active glucosinolate degradation compound previously identified at high levels in meadowfoam seedmeal . 3-MPAN has been found to promote growth at lower rates .
- Methods : 3-MPAN was tested as a foliar spray at several concentrations on lime basil, spearmint, cuphea, and French marigold seedlings grown in the greenhouse . 3-MPAN increased the fresh and dry weights of all four species tested .
- Results : Enhanced growth through 3-MPAN applications is obtainable both in vivo and in vitro . These results indicate that 3-MPAN may have applicability as a postemergent growth stimulant for a wide variety of plants .
-
Application of Acetonitrile in Electrochemical Reactions
- Summary : Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
- Methods : Acetonitrile as a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
- Results : In this review, the research progress involving acetonitrile in the past five years is discussed, covering both conventional synthesis methods and electrochemical synthesis .
-
Application of (3-Methoxyphenyl)acetonitrile in Plant Growth Stimulation
- Summary : (3-Methoxyphenyl)acetonitrile (3-MPAN) is a biologically active glucosinolate degradation compound previously identified at high levels in meadowfoam seedmeal . 3-MPAN has been found to promote growth at lower rates .
- Methods : 3-MPAN was tested as a foliar spray at several concentrations on lime basil, spearmint, cuphea, and French marigold seedlings grown in the greenhouse . 3-MPAN increased the fresh and dry weights of all four species tested .
- Results : Enhanced growth through 3-MPAN applications is obtainable both in vivo and in vitro . These results suggest that growth promotion for a variety of plants is possible using (3-methoxyphenyl)acetonitrile as an aqueous foliar spray .
Safety And Hazards
3-Ethoxyphenylacetonitrile is intended for research and development use only and is not for medicinal or household use . Safety measures such as wearing self-contained breathing apparatus for firefighting if necessary, tightly fitting safety goggles, fire/flame resistant and impervious clothing, and handling with gloves are recommended .
Eigenschaften
IUPAC Name |
2-(3-ethoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQDUQVRZNFHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407253 |
Source


|
| Record name | 3-Ethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyphenylacetonitrile | |
CAS RN |
74205-55-3 |
Source


|
| Record name | 3-Ethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid](/img/structure/B1352075.png)






![1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1352090.png)
